REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([OH:13])=[CH:5][CH:4]=1.C[C:15](OI(OC(C)=O)C1C=CC=CC=1)=[O:16].C([O-])(O)=O.[Na+]>>[CH3:1][O:2][C:3]1([O:16][CH3:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=[O:13])[CH:5]=[CH:4]1 |f:2.3|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)O
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OI(C1=CC=CC=C1)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
solution
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated to approx. 50 mL in vacuo
|
Type
|
EXTRACTION
|
Details
|
The blue oil was extracted with dichloromethane (3×75 mL)
|
Type
|
WASH
|
Details
|
the organic layer washed with water (2×75 mL) and brine (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo (water bath temperature <40° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(C=CC(C2=CC=CC=C12)=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |